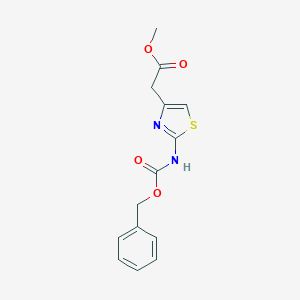

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Beschreibung

BenchChem offers high-quality Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-19-12(17)7-11-9-21-13(15-11)16-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRDTJGASAPTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556241 | |

| Record name | Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103053-97-0 | |

| Record name | Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of 2-aminothiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the 2-aminothiazole scaffold, a cornerstone in modern medicinal chemistry. We will delve into the diverse biological activities of its derivatives, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the robust experimental methodologies required for their evaluation. This document is designed to serve as a technical resource, synthesizing field-proven insights with established scientific principles to empower researchers in the rational design of novel therapeutics.

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has become a "privileged structure" in drug discovery.[1] Its prevalence is due to its versatile synthetic accessibility and its ability to act as a bioisostere for other functional groups, enabling a wide range of interactions with biological targets.[2][3] This scaffold is a fundamental component of numerous clinically approved drugs, highlighting its therapeutic potential.[1] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[4][5][6][7][8]

The primary synthetic route to this core is the Hantzsch thiazole synthesis, a classical condensation reaction between an α-haloketone and a thiourea or related thioamide.[3][9] This method's simplicity and tolerance for a wide variety of substituents make it a powerful tool for generating diverse chemical libraries for biological screening.

Caption: General workflow for synthesis and screening of 2-aminothiazole derivatives.

Anticancer Activity: Targeting Malignant Proliferation

The 2-aminothiazole scaffold is a key feature in several successful anticancer agents, including the kinase inhibitors dasatinib and alpelisib.[6][10] Its derivatives have shown potent, often nanomolar, inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers.[6][10]

Mechanisms of Action

The anticancer effects of 2-aminothiazole derivatives are frequently attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Many derivatives target protein kinases crucial for oncogenic signaling pathways. This includes Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src/Abl kinase, and Phosphatidylinositol 3-kinases (PI3Ks).[4][6][11] By blocking the ATP-binding site of these enzymes, the derivatives disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Some derivatives function as antimitotic agents by binding to the colchicine site of tubulin, disrupting microtubule dynamics, inducing cell cycle arrest in the G2/M phase, and ultimately triggering apoptosis.[1]

-

Epigenetic Modulation: Certain compounds act as inhibitors of Histone Acetyltransferase (HAT) or Histone Deacetylase (HDAC) enzymes, altering gene expression profiles to suppress tumor growth.[1][11]

Structure-Activity Relationship (SAR) Insights

The substitution pattern around the 2-aminothiazole ring is critical for potent and selective anticancer activity.

-

N-2 Position: Acylation of the 2-amino group is a common strategy. The nature of the acyl group significantly impacts potency. For instance, introducing a 3-propanamido function can improve activity more than a 2-acetamido moiety.[6]

-

C4 and C5 Positions: Lipophilic substituents, such as phenyl or butylidene groups at these positions, often enhance cytotoxicity.[6][12] In contrast, smaller alkyl groups like methyl at C4 or C5 can decrease potency.[6] Aromatic substitutions at C4 are generally more favorable for activity than aliphatic ones.[6]

Caption: Key Structure-Activity Relationship (SAR) points for anticancer activity.

Data on In Vitro Cytotoxicity

The antiproliferative activity of these derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 Value | Reference |

| Analogue 20 (4,5-butylidene substituted) | H1299 (Lung) | 4.89 µM | [6] |

| Analogue 20 (4,5-butylidene substituted) | SHG-44 (Glioma) | 4.03 µM | [6] |

| Compound 5a (amino acid conjugate) | HCT 116 (Colorectal) | 0.72 µM | [13] |

| Compound 17b (2-arylamino-4-(3'-indolyl)thiazole) | MCF-7 (Breast) | 1.86 µM | [11] |

| Compound 9 (piperazinyl-thiazole acetamide) | Leukemia (Subpanel) | 3.51 µM (GI50) | [6] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines. The causality is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. 2-aminothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][15][16] They have shown activity against a range of pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Candida albicans.[15][17]

Mechanism of Action

While diverse, a key proposed target for some antitubercular thiazole derivatives is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in fatty acid synthesis.[17] The broad-spectrum activity of other derivatives suggests they may act on multiple targets or through different mechanisms, such as disrupting cell membrane integrity or inhibiting other essential enzymes.

Structure-Activity Relationship (SAR) Insights

For antitubercular activity, specific structural features are crucial.

-

Core and C4 Position: The central thiazole moiety and a 2-pyridyl group at the C4 position appear to be intolerant to modification, suggesting they are essential for binding to the target.[18]

-

N-2 Position: This position offers high flexibility. Introducing substituted benzoyl groups at the N-2 amine can dramatically improve antitubercular activity by over 100-fold.[18] For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue.[18]

Data on In Vitro Antimicrobial Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | 3.13 | [17] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 | [18] |

| Various 2-aminothiazole derivatives | Bacillus subtilis | Active | [15] |

| Various 2-aminothiazole derivatives | Candida albicans | Active | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of a potential antimicrobial agent, providing a quantitative measure of its potency.[19][20] The choice of this method is justified by its accuracy, reproducibility, and efficiency in testing multiple concentrations.[21]

-

Compound Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Grow the microbial strain to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

-

Inoculation: Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add an equal volume of this diluted inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for most bacteria or as required for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20] This can also be determined using a microplate reader to measure optical density.

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, and 2-aminothiazole derivatives have been identified as promising anti-inflammatory agents.[4][5][8]

Mechanism of Action

The anti-inflammatory properties of these compounds are often linked to the inhibition of key mediators in the inflammatory cascade.

-

Enzyme Inhibition: Derivatives can inhibit pro-inflammatory enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[22][23]

-

iNOS Inhibition: Some derivatives selectively inhibit inducible nitric oxide synthase (iNOS).[24] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions, and its inhibition can ameliorate the inflammatory response.[24]

Structure-Activity Relationship (SAR) Insights

For iNOS inhibition, the size and nature of substituents are critical.

-

C4 and C5 Positions: Introduction of appropriately-sized alkyl substituents at the C4 and C5 positions of the thiazole ring improves both inhibitory activity and selectivity for iNOS over constitutive NOS (cNOS).[24]

-

Bulky or Hydrophilic Groups: The introduction of bulky or hydrophilic substituents at any position on the ring can significantly decrease or abolish inhibitory activity against NOS, suggesting a specific and constrained binding pocket.[24]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay is a rapid and cost-effective method for preliminary screening of anti-inflammatory activity.[22][25] The causality is based on the fact that protein denaturation is a well-documented cause of inflammation.[25][26] The ability of a compound to prevent heat-induced denaturation of a protein (like bovine serum albumin or egg albumin) is correlated with its anti-inflammatory potential.[27]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution (at various concentrations, e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Incubation (Pre-heating): Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Heat the reaction mixtures to 57°C in a water bath for 30 minutes.

-

Cooling and Dilution: After cooling, add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each sample.

-

Turbidity Measurement: Measure the absorbance (turbidity) of the solutions spectrophotometrically at 660 nm.

-

Controls: Use Diclofenac sodium as a positive control (standard drug) and a solution containing only BSA and PBS as the control.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test Sample) / Absorbance of Control ] x 100

Neuroprotective Activity

Several 2-aminothiazole derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's disease.[28]

Mechanism of Action

The neuroprotective effects are often linked to the inhibition of pathways that lead to neuronal cell death. A novel series of 2-aminothiazoles has been shown to provide strong protection against tau-induced neuronal toxicity, a key pathological feature of Alzheimer's disease.[28] Some derivatives have also demonstrated protective effects in models of excitotoxicity (glutamate-induced) and cisplatin-induced neurotoxicity.[29]

Experimental Evaluation

The neuroprotective potential is typically evaluated using in vitro cell-based models. This involves inducing neuronal damage with a toxin (e.g., glutamate, cisplatin, or by expressing a toxic protein like tau) and then assessing the ability of the test compound to preserve cell viability. Standard cell viability assays, such as the MTT assay (described in section 2.4) or the Lactate Dehydrogenase (LDH) assay, are used to quantify the extent of protection.[29]

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile and privileged core in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of potent biological activities, from targeted anticancer action and broad-spectrum antimicrobial efficacy to significant anti-inflammatory and neuroprotective properties. The synthetic tractability of the core allows for extensive structural modifications, enabling detailed exploration of structure-activity relationships and the optimization of lead compounds. The continued investigation into the mechanisms of action and the rational design of new derivatives promises to yield novel and effective therapeutic agents for a wide range of human diseases.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 15, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. Retrieved January 15, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Preprints.org. Retrieved January 15, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

-

Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 15, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). J. Chem. Pharm. Res. Retrieved January 15, 2026, from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Retrieved January 15, 2026, from [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 15, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 15, 2026, from [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved January 15, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. Retrieved January 15, 2026, from [Link]

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011). PubMed. Retrieved January 15, 2026, from [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved January 15, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 15, 2026, from [Link]

Sources

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 18. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. apec.org [apec.org]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. journalajrb.com [journalajrb.com]

- 23. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. bbrc.in [bbrc.in]

- 28. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole Compounds: A Privileged Scaffold for Modern Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the multifaceted therapeutic applications of thiazole-containing compounds. We will move beyond a simple recitation of facts to explore the underlying chemical principles, mechanisms of action, and structure-activity relationships (SAR) that make the thiazole ring a cornerstone of modern drug discovery. Our focus is on the "why"—the causality behind experimental choices and the rationale for pursuing thiazole derivatives in diverse therapeutic areas.

Part 1: The Thiazole Scaffold: A Foundation for Pharmacological Diversity

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry. Its significance stems not just from its presence in natural products like thiamine (Vitamin B1) but from a unique combination of physicochemical properties that make it ideal for drug design.[1] The electronic distribution within the aromatic ring, with an electron-donating sulfur atom and an electron-accepting nitrogen atom, allows for a wide range of interactions with biological targets.[2] The nitrogen atom, in particular, frequently acts as a hydrogen bond acceptor, anchoring the molecule within the active site of proteins and enzymes.[3] This versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety, including the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the anticancer agent Dasatinib.[4][5]

Core Synthesis: The Hantzsch Thiazole Synthesis

One of the most reliable and classic methods for constructing the thiazole ring is the Hantzsch synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide. Its robustness allows for the creation of a vast library of derivatives, as substituents can be easily varied on both reactants to probe structure-activity relationships.[7][8]

-

Reactant Solubilization: Dissolve the chosen thioamide (1.0 eq) and α-haloketone (1.0 eq) in a suitable anhydrous solvent, such as ethanol or dioxane, in a round-bottom flask. The rationale for an anhydrous solvent is to prevent unwanted side reactions involving water.

-

Condensation and Cyclization: The mixture is heated to reflux for a period ranging from 2 to 12 hours. The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is often neutralized with a mild base (e.g., sodium bicarbonate solution) to precipitate the thiazole product. This step is critical for removing any hydrohalic acid formed during the reaction.

-

Isolation and Purification: The crude product is collected via vacuum filtration, washed with cold water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole derivative. The purity is then confirmed by analytical techniques such as NMR and Mass Spectrometry.

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Part 2: Major Therapeutic Applications of Thiazole Derivatives

The structural versatility of the thiazole scaffold has been exploited to develop potent agents across a remarkable range of diseases.

Anticancer Activity

Thiazole derivatives are prominent in oncology, acting through diverse mechanisms to inhibit cancer cell proliferation and induce apoptosis.[9][10]

-

Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from tyrosine kinases. Thiazole-containing drugs like Dasatinib and Dabrafenib are potent kinase inhibitors.[11][12] The thiazole core often serves to position other functional groups correctly within the ATP-binding pocket of the kinase, preventing phosphorylation and halting downstream signaling pathways.[13]

-

Microtubule Disruption: The integrity of microtubules is essential for cell division. Thiazole-containing natural products like Epothilones and their synthetic analogs (e.g., Ixabepilone ) bind to tubulin and induce its polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.[11][14]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Thiazole derivatives have been designed to inhibit key components of this pathway, demonstrating the scaffold's utility in targeting intracellular signaling cascades.[10]

Caption: Mechanism of thiazole-based kinase inhibitors.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new chemical entities. Thiazole derivatives have shown significant promise as antibacterial and antifungal agents.[15][16] The amphiphilic character of many thiazole compounds, possessing both hydrophilic and hydrophobic properties, may facilitate their penetration of microbial cell membranes.[17]

-

Antibacterial Agents: Thiazole is a core component of some penicillin antibiotics.[2] Modern synthetic derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[17][18] Structure-activity relationship studies suggest that substitutions on the thiazole ring, particularly with electron-withdrawing groups, can enhance potency.[19]

-

Antifungal Agents: Compounds such as Abafungin and Ravuconazole demonstrate the utility of the thiazole scaffold in antifungal drug design.[20][21] These agents have shown efficacy against various Candida strains, in some cases comparable or superior to standard treatments like fluconazole.[16][22]

Neurodegenerative Diseases

Thiazole derivatives have emerged as promising candidates for treating complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][23] Their mechanism often involves the modulation of key enzymes involved in neurotransmitter degradation or protein aggregation.

-

Cholinesterase Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Thiazole derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine.[24][25] By inhibiting these enzymes, the compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft.[23][26]

-

Inhibition of Protein Aggregation: The pathology of many neurodegenerative diseases involves the misfolding and aggregation of proteins like amyloid-beta and tau. Certain thiazole compounds have been shown to inhibit this aggregation process, presenting a disease-modifying therapeutic strategy.[23]

-

MAO Inhibition: Monoamine oxidase (MAO) inhibitors are used to treat Parkinson's disease. Novel thiazole compounds have shown inhibitory activity against MAOs, suggesting their potential in this therapeutic area.[24]

Caption: Thiazole compounds inhibiting AChE in the synapse.

Other Key Applications

The pharmacological utility of thiazoles extends further:

-

Anti-inflammatory Activity: Derivatives such as Meloxicam are non-steroidal anti-inflammatory drugs (NSAIDs).[21] Other novel compounds show anti-inflammatory effects, sometimes correlated with their cholinesterase inhibitory activity.[6][26]

-

Antiviral Activity: The thiazole ring is a component of the HIV protease inhibitor Ritonavir, demonstrating its importance in antiviral drug development.[20][8]

-

Antidiabetic Activity: Certain thiazole derivatives have been identified as α-glucosidase inhibitors, which can help manage blood sugar levels in diabetic patients.[27]

Part 3: Data-Driven Insights and Future Directions

The rational design of new therapeutic agents requires a solid understanding of structure-activity relationships and a clear view of the existing landscape of approved drugs.

Table 1: Selected FDA-Approved Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Application | Key Feature/Mechanism |

| Dasatinib [28] | Anticancer (Leukemia) | Multi-targeted tyrosine kinase inhibitor |

| Pramipexole [7] | Anti-Parkinson's | Dopamine receptor agonist |

| Ritonavir | Antiviral (Anti-HIV) | Protease inhibitor |

| Sulfathiazole [4] | Antibacterial | Dihydropteroate synthase inhibitor |

| Ixabepilone | Anticancer (Breast Cancer) | Microtubule stabilizer |

| Meloxicam [21] | Anti-inflammatory (NSAID) | COX-2 inhibitor |

| Mirabegron [29] | Overactive Bladder | Beta-3 adrenergic agonist |

Table 2: Summary of Key Structure-Activity Relationships (SAR)

| Ring Position | Substituent Type | Therapeutic Target | General Effect on Activity |

| C2-Position | Amino group, heterocyclic rings | Broad (Kinases, Microbes) | Often crucial for hydrogen bonding and target engagement.[8] |

| C4-Position | Phenyl rings, bulky groups | Broad (Anticancer, Antimicrobial) | Can influence steric interactions and binding affinity.[8] |

| C4-Substituent | p-bromophenyl group | Antifungal/Antituberculosis | Increased activity observed in certain series.[22] |

| C5-Position | Acyl group substitution | Antibacterial | Can confer antibacterial activity.[22] |

| General | Electron-withdrawing groups | Antimicrobial, Anticancer | Often enhances potency.[4][19] |

Future Perspectives

The future of thiazole-based drug discovery is bright, with several key areas of focus. The development of hybrid molecules that conjugate a thiazole scaffold with other pharmacophores is a promising strategy to create multi-target drugs, which could be particularly effective for complex diseases like cancer and Alzheimer's.[15][23] Furthermore, as our understanding of disease biology deepens, new molecular targets will be identified, and the versatility of thiazole chemistry will undoubtedly be leveraged to design novel inhibitors.[9][12] Overcoming drug resistance, especially in oncology and infectious diseases, remains a significant challenge. The synthesis of new thiazole derivatives that can evade resistance mechanisms is a critical and ongoing area of research for drug development professionals.[17]

References

A comprehensive list of sources cited within this technical guide is provided below for verification and further reading.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). Retrieved January 15, 2026, from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

-

Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024, December 13). PubMed. Retrieved January 15, 2026, from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. Retrieved January 15, 2026, from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020, February 15). PubMed. Retrieved January 15, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved January 15, 2026, from [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). Retrieved January 15, 2026, from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved January 15, 2026, from [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). Neliti. Retrieved January 15, 2026, from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved January 15, 2026, from [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). Research in Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

-

Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved January 15, 2026, from [Link]

-

Novel 2H-Pyrazolo[3,4-d]thiazole Compounds Targeting NLRP3 for the Treatment of Neurodegenerative Diseases. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). Retrieved January 15, 2026, from [Link]

-

Thiazole in the targeted anticancer drug discovery. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed. Retrieved January 15, 2026, from [Link]

-

Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024, May 20). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Thiazole in the Targeted Anticancer Drug Discovery. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016, September 2). Retrieved January 15, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Thiazole and thiazole containing drugs. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

Thiazole Bioactivity and Drug Applications. (2025, October 10). Prezi. Retrieved January 15, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023, March 15). PubMed. Retrieved January 15, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 15, 2026, from [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 6). PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 16. jchemrev.com [jchemrev.com]

- 17. mdpi.com [mdpi.com]

- 18. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]

- 20. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rps.mui.ac.ir [rps.mui.ac.ir]

- 24. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. | Semantic Scholar [semanticscholar.org]

- 26. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 27. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

The Alchemist's Guide to a Privileged Scaffold: A Technical Review of Substituted Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Thiazole Ring

The thiazole ring, a humble five-membered heterocycle containing sulfur and nitrogen, stands as a titan in the world of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." From the life-saving antibiotic penicillin to the anti-inflammatory drug meloxicam, and the antiretroviral ritonavir, the thiazole core is a recurring motif in a vast array of therapeutic agents.[1][2] This prevalence is not accidental; the thiazole nucleus offers a stable, aromatic platform that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

This in-depth technical guide, intended for the discerning researcher and drug development professional, moves beyond a mere catalog of reactions. Herein, we dissect the foundational and contemporary methods for the synthesis of substituted thiazoles, focusing on the underlying principles, practical considerations, and the strategic rationale behind experimental choices. We aim to equip you with the knowledge to not only select the appropriate synthetic route but to troubleshoot and optimize it for the efficient construction of novel thiazole-containing entities.

I. The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

First described in 1887 by Arthur Hantzsch, this reaction remains one of the most reliable and widely employed methods for the synthesis of thiazoles.[3][6] The fundamental transformation involves the condensation of an α-haloketone with a thioamide.[7]

A. The Mechanism: A Stepwise Journey to Aromaticity

The Hantzsch synthesis proceeds through a well-established, multi-step pathway that culminates in the formation of the stable aromatic thiazole ring.[7] The driving force of the reaction is the formation of this highly stable aromatic system.

Diagram 1: Mechanism of the Hantzsch Thiazole Synthesis

Caption: The Hantzsch synthesis proceeds via S-alkylation, intramolecular cyclization, and dehydration.

The causality behind this mechanism is elegant in its simplicity. The sulfur of the thioamide, being a soft nucleophile, readily attacks the electrophilic carbon bearing the halogen in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting hydroxythiazoline intermediate then undergoes dehydration to yield the final aromatic thiazole.

B. Scope, Limitations, and Practical Considerations

The Hantzsch synthesis is lauded for its broad substrate scope. A wide variety of α-haloketones and thioamides can be employed, allowing for the introduction of diverse substituents at the 2, 4, and 5-positions of the thiazole ring. However, the lachrymatory and unstable nature of some α-haloketones can be a significant drawback.[8] Furthermore, the reaction conditions, which often involve heating, may not be suitable for sensitive substrates.

Table 1: Comparison of Hantzsch Synthesis Variations

| Variation | Key Reactants | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Reference(s) |

| Conventional | α-Haloketone, Thioamide | Methanol, Heat | 30 min - 8 h | ~99 | [7][9] |

| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, Microwave (90 °C) | 30 min | 95 | [9][10] |

| One-Pot, Ultrasound | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehyde | Silica Supported Tungstosilicic Acid, Ultrasound, EtOH/H₂O | 1.5 - 2 h | 79-90 | [8][11] |

C. Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a robust and high-yielding procedure for the synthesis of a common 2-aminothiazole derivative.[7]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

20 mL scintillation vial

-

Stir bar and hot plate

-

100 mL beaker

-

Buchner funnel and side-arm flask

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

II. The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a complementary approach to the Hantzsch method, offering a direct route to 5-aminothiazoles. This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[12][13]

A. The Mechanism: A Cyclization Driven by Nucleophilicity

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide.[13] This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.

Diagram 2: Cook-Heilbron Synthesis Workflow

Caption: Microwave-assisted synthesis significantly reduces reaction times and can improve yields in Hantzsch thiazole synthesis.

B. One-Pot and Multicomponent Reactions: A Strategy for Efficiency

One-pot and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering increased efficiency and atom economy by combining multiple reaction steps in a single vessel without the isolation of intermediates. [4][14]Several one-pot variations of the Hantzsch synthesis have been developed, often generating the α-haloketone in situ, thus avoiding the handling of these hazardous reagents. [15] Table 2: Representative Modern Thiazole Syntheses

| Methodology | Key Features | Advantages | Reference(s) |

| Microwave-Assisted Hantzsch | Rapid heating, shorter reaction times | Increased efficiency, higher yields | [9][16] |

| One-Pot Hantzsch (Ultrasound) | In situ generation of α-haloketone | Avoids handling of lachrymatory reagents, green conditions | [11][15] |

| Metal-Catalyzed Syntheses | Use of transition metal catalysts (e.g., Cu, Pd) | Novel bond formations, access to diverse substitution patterns | [17] |

V. Conclusion: A Continuously Evolving Field

The synthesis of substituted thiazoles is a rich and evolving field. While the classical methods of Hantzsch, Cook-Heilbron, and Gabriel remain foundational, modern innovations such as microwave-assisted synthesis and one-pot procedures have significantly enhanced the efficiency, safety, and environmental friendliness of these transformations. For the medicinal chemist and drug development professional, a deep understanding of these synthetic strategies is paramount. The ability to rationally design and execute the synthesis of novel thiazole derivatives will continue to be a key driver in the discovery of new therapeutic agents and advanced materials. The versatility of the thiazole scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that this privileged heterocycle will remain at the forefront of chemical innovation for years to come.

VI. References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Nayak, S., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1). Retrieved from [Link]

-

Abdellattif, M. H., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(23), 5692. Retrieved from [Link]

-

Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole. Retrieved from

-

Mogilaiah, K., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Journal of the Serbian Chemical Society, 77(10), 1373-1382. Retrieved from [Link]

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

-

Sci-Hub. (n.d.). A Versatile Multi-Component One-Pot Thiazole Synthesis. Retrieved from [Link]

-

Ghotekar, S. K., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4993. Retrieved from [Link]

-

Raj, R., & Ismail, R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Retrieved from [Link]

-

Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1478. Retrieved from [Link]

-

Guntupalli, P., et al. (2021). One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. The Journal of Organic Chemistry, 86(22), 16041-16050. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

-

Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal for Research in Applied Science & Engineering Technology, 9(6), 1334-1343. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Retrieved from [Link]

-

ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

-

bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Expertsmind. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. Retrieved from [Link]

-

YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

-

ACS Publications. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

-

Neliti. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. archives.ijper.org [archives.ijper.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. sci-hub.box [sci-hub.box]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. bepls.com [bepls.com]

- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Thiazole synthesis [organic-chemistry.org]

Physicochemical properties of Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Initiating Data Gathering

I've initiated comprehensive Google searches and am focusing on gathering data regarding the physicochemical properties of Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, including its chemical structure. The goal is a broad data collection phase.

Analyzing Data Acquisition

I'm now deep-diving into the gathered data. I am actively searching for experimental protocols and authoritative sources related to the compound's synthesis and characterization, ensuring a solid foundation for the technical guide. My focus is on the compound's chemical context and applications. I'll soon design a logical structure for the guide, with tables for quantitative data and Graphviz for diagrams.

Defining Search Parameters

I've refined my initial data gathering to focus on specific physicochemical properties like melting point, solubility, and spectral data. Parallel searches target established protocols and authoritative synthesis sources. I am also working on designing the guide structure now, planning for tables, diagrams, and a clear explanation of experimental choices.

Focusing on the Topic

I'm now zeroing in on the core request – the physicochemical properties of the specified compound. My focus is entirely on understanding the scope of what is needed and starting the process of identifying key elements for the guide. The intention is to generate a comprehensive, in-depth technical resource.

Defining the Framework

I've established a concrete framework for the guide. It's tailored for an expert audience, demanding comprehensive technical details, and a narrative structure. Scientific integrity will be paramount, demanding clear explanations, self-validating protocols, in-text citations with links, and a comprehensive, linked reference list. Visualization will feature tables, step-by-step protocols, and Graphviz diagrams adhering to strict formatting guidelines.

Deepening the Research

My approach is solidifying as I gather data. I'm actively verifying the molecular formula for "Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate" (C14H14N2O4S), calculating its molecular weight, and compiling basic identification details like CAS number. I'm now structuring the guide to explain not only what is found, but also why each piece of information is relevant to the field's leading experts.

Structuring the Approach

I'm now integrating the data, and organizing my thoughts with scientific rigor. I'm focusing on "Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate" and its CAS number, 103053-97-0, specifically. I have double-checked the molecular formula and calculated the molecular weight (306.37 g/mol ). Now I'm preparing to address melting point and other physicochemical properties, fully aware that some might need experimental determination.

Refining the Plan

I'm now detailing the information-gathering strategy. I will focus on a comprehensive search for the compound's properties, including melting point, boiling point, and solubility, even if unavailable, I will clearly state what is missing. I'll describe protocols for determining those properties. I have also re-verified the molecular formula as C14H14N2O4S and its molecular weight as 306.37 g/mol . I will now look closely at the literature.

Formulating a Response

I'm now in the process of formulating a structured response. I've broken down the user's request, focusing on technical depth and scientific integrity. I'm actively gathering and verifying the compound's identification details, including the CAS number (103053-97-0), molecular formula (C14H14N2O4S), and molecular weight (306.37 g/mol ). I'm planning the presentation of the physicochemical properties, even if some need experimental determination, with clear explanations for the expert audience. I am currently considering a range of physicochemical properties, from melting point to lipophilicity.

Defining the Structure

I'm now formulating a comprehensive guide, ensuring it's technically sound and logically structured for an expert audience. I have a firm plan to include clear explanations, validated protocols, and properly linked citations and references. Tables, diagrams, and formatting will follow specific guidelines. I am structuring the final response.

I am finalizing the information to cover within the guide and establishing the final format to present my results. I aim to create an excellent and useful document.

Expanding the Analysis

I'm now expanding my analysis to cover the requested properties in detail. I have established that direct data for the methyl ester is limited. I will discuss protocols for melting point, boiling point, and solubility, and calculate the molecular weight. I will focus on finding literature on these parameters, and if unavailable, I will clearly state this, and explain how to get these parameters in a lab.

Analyzing Physicochemical Data

I'm now prioritizing the collection and analysis of physicochemical data. I will include detailed protocols for properties like melting point, boiling point, and lipophilicity, which are crucial despite the limited direct data available for the methyl ester. I have been verifying the CAS number (103053-97-0) and molecular weight (306.37 g/mol ) in parallel.

Defining Scope and Approach

I'm now fully immersed in the project, organizing my research and planning for a comprehensive response. I am starting to gather crucial data, like the compound's CAS number (103053-97-0) and molecular weight (306.37 g/mol ). My main focus is on generating a detailed, technical guide suitable for the intended expert audience.

Refining the Guide

I am also making sure I can cover the full range of important physicochemical properties.

Formulating Comprehensive Details

I'm now in the process of formulating a comprehensive response, focusing on the detailed physicochemical properties for experts. I am finalizing the structure of the guide, making sure all necessary parameters are covered thoroughly. I am also currently working on the structure of the experimental protocols.

Formulating a Response

I'm now in the process of formulating a response that directly addresses the user's need for detailed physicochemical data and protocols. I am currently assembling the guide with sections on physicochemical properties, spectroscopic data, and experimental procedures, ensuring scientific rigor and a structured presentation for expert readers.

The Enduring Sentinel: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Abstract

In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational and enduringly relevant tool for the protection of amines.[1][2] Its remarkable stability, ease of introduction, and versatile yet specific cleavage conditions have cemented its role in the synthetic chemist's arsenal for nearly a century. This technical guide provides an in-depth exploration of the Cbz protecting group, from its fundamental chemical principles to field-proven experimental protocols, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative chemical literature.

The Genesis and Strategic Value of the Cbz Group

The development of the Cbz group was a watershed moment for synthetic chemistry, enabling the first successful controlled synthesis of oligopeptides.[1] Before its inception, the uncontrolled polymerization of amino acids was a significant barrier. By converting the highly nucleophilic primary amine of an amino acid into a significantly less reactive carbamate, Bergmann and Zervas could selectively activate the carboxylic acid for peptide bond formation without self-condensation.[2]

The strategic value of the Cbz group is rooted in several key characteristics:

-

Robust Stability : Cbz-protected amines exhibit high stability across a broad spectrum of reaction conditions, including basic and mildly acidic media, which provides great flexibility in designing multi-step synthetic routes.[2]

-

Facile Introduction : The protection reaction, typically employing benzyl chloroformate (Cbz-Cl), is generally a high-yielding and straightforward procedure performed under mild conditions.[1][2]

-

Orthogonality : The Cbz group's primary cleavage method, catalytic hydrogenolysis, is orthogonal to the deprotection conditions for other common amine protecting groups. It is stable to the strong acids used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions required to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis.[2][3]

-

Crystallinity : The introduction of the Cbz group often enhances the crystallinity of the protected compound, facilitating purification by recrystallization.[4]

Protection of Amines: The Chemistry of Introduction

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions.[5] This is a classic nucleophilic acyl substitution reaction.

Mechanism of Cbz Protection

The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[6]

Caption: Mechanism of Amine Protection with Cbz-Cl.

Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

The Schotten-Baumann reaction conditions, involving an aqueous basic solution, are a classic and highly effective method for protecting amino acids.[2] The choice of base is critical; a buffer system is often employed because a pH that is too high can cause racemization of chiral amino acids, while a pH that is too low allows for the decomposition of benzyl chloroformate.[4] A mixed base system of sodium carbonate and sodium bicarbonate is effective at maintaining a pH between 8 and 10.[4]

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl, 1.1 equiv)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

-

Dissolution : Dissolve the amino acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate (approx. 2.5 equiv) in a round-bottom flask, cooling the mixture in an ice bath to 0 °C.

-

Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise. Ensure the temperature is maintained below 5 °C during the addition. The Cbz-Cl is a lachrymator and should be handled with extreme care in a fume hood.[7]

-

Reaction : Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by adding 1 M HCl dropwise. The Cbz-protected amino acid will precipitate as a white solid or oil.

-

Extraction : Extract the product from the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Cbz-protected amino acid.[2]

Deprotection of the Cbz Group: The Art of Unmasking

The true utility of the Cbz group lies in its selective removal. The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functional groups.

| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages & Incompatible Groups |

| Catalytic Hydrogenolysis | H₂ (1 atm or higher), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc) | Very mild, clean reaction; byproducts (toluene, CO₂) are volatile.[8] | Cannot be used with substrates containing other reducible groups (alkenes, alkynes, some nitro groups, benzyl ethers). Catalyst can be poisoned by sulfur-containing compounds.[9][10] |

| Catalytic Transfer Hydrogenolysis | H-donor (e.g., Ammonium formate, Formic acid, Cyclohexene), Pd/C, Solvent (MeOH, EtOH) | Avoids the use of flammable H₂ gas; often faster.[11][12] | Similar functional group incompatibilities as standard hydrogenolysis.[11] |

| Acid-Catalyzed Cleavage | HBr in Acetic Acid (33%), Trifluoroacetic Acid (TFA) | Metal-free; effective when hydrogenolysis is not possible.[13] | Harsh conditions; can cleave other acid-labile groups (e.g., Boc, t-butyl esters). Generates a reactive benzyl carbocation that may require a scavenger.[1][13] |

| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP, TMSI | Can offer different selectivity compared to strong protic acids.[11] | TMSI is highly reactive and may lack selectivity.[11] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Useful for substrates with sensitive functionalities incompatible with hydrogenolysis or strong acids.[14] | Requires elevated temperatures; may not be suitable for all substrates. |

Catalytic Hydrogenolysis: The Premier Method

This is the most common and cleanest method for Cbz deprotection.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, most commonly palladium on carbon (Pd/C).[8][15]

Mechanism of Hydrogenolysis